(R)-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol
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Overview
Description
®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol is a chiral compound with significant importance in various fields such as pharmaceuticals, agrochemicals, and fine chemicals. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol can be achieved through several methods, including chemical synthesis and biocatalysis. One common approach involves the reduction of the corresponding ketone using chiral reducing agents or biocatalysts such as stereoselective carbonyl reductases . The reaction conditions typically involve mild temperatures and atmospheric pressure to maintain the enantioselectivity of the product.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol often employs biocatalytic processes due to their high enantioselectivity and environmentally friendly nature. These processes utilize whole-cell biocatalysts or isolated enzymes to achieve the desired chiral purity .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different chiral alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions are typically mild to preserve the chiral integrity of the compound.
Major Products
The major products formed from these reactions include chiral alcohols, ketones, and various substituted derivatives, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol has numerous applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes like alcohol dehydrogenases, which catalyze its conversion to other biologically active molecules . The pathways involved in these reactions are crucial for understanding its role in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-2-(4-fluorophenyl)ethanol
- ®-2-Amino-2-(3-bromophenyl)ethanol
- ®-2-Amino-2-(4-chlorophenyl)ethanol
Uniqueness
®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in the synthesis of specialized pharmaceuticals and fine chemicals .
Properties
Molecular Formula |
C8H9ClFNO |
---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
AWTHYDDYQBFCMD-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)F)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(CO)N |
Origin of Product |
United States |
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